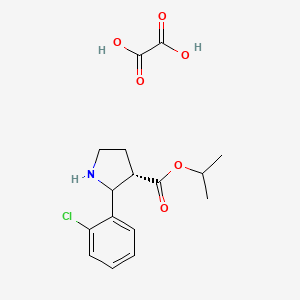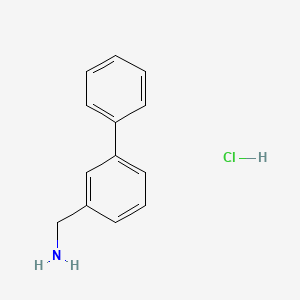
(3-Phenylphenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of (3-Phenylphenyl)methanamine hydrochloride is C13H14ClN. The exact molecular structure couldn’t be found in the search results.Applications De Recherche Scientifique
Photocytotoxic Properties and Cellular Imaging
Iron(III) complexes incorporating derivatives of phenylmethanamine exhibit remarkable photocytotoxicity under red light, making them potent for applications in cellular imaging and photodynamic therapy. These complexes, by generating reactive oxygen species, offer a new approach to targeting cancer cells, showing significant apoptosis in various cell lines (Basu et al., 2014).
Catalytic Applications
Derivatives of phenylmethanamine have been synthesized and used in unsymmetrical pincer palladacycles, showing good activity and selectivity in catalytic applications. These findings suggest a versatile role in organic synthesis and catalysis, expanding the potential of palladacycles in various chemical reactions (Roffe et al., 2016).
Hydrogenation Reactions
N-heterocyclic ruthenium(II) complexes featuring phenylquinazolin derivatives, synthesized from phenylmethanamine, have shown excellent performance in transfer hydrogenation of acetophenone derivatives. These results highlight the utility of these complexes in hydrogenation reactions, offering high conversions and turnover frequencies with minimal catalyst usage (Karabuğa et al., 2015).
Synthesis of New Derivatives
Research on phenylcyclopentylmethanamine derivatives has indicated a broad spectrum of biological activity, prompting the synthesis of new compounds. These efforts contribute to the exploration of novel therapeutic agents, underscoring the chemical versatility of phenylmethanamine derivatives (Aghekyan et al., 2013).
Mechanistic Studies in Organic Reactions
Computational and mechanistic studies on reactions involving diphenylamine derivatives, such as the formation of 1,4-benzodiazepine-2,5-diones, provide insights into the reaction pathways and the role of catalysts. These studies not only enhance our understanding of organic reaction mechanisms but also assist in the development of more efficient synthetic strategies (Zhou & Li, 2019).
Safety and Hazards
Mécanisme D'action
Mode of Action
, it might be hydrolyzed to formaldehyde in acidic environments . Formaldehyde is highly bactericidal , suggesting that (3-Phenylphenyl)methanamine hydrochloride might have antibacterial properties in certain conditions.
Pharmacokinetics
, it might be expected to have similar pharmacokinetic properties. Methenamine is known to be hydrolyzed to formaldehyde and ammonia in acidic urine .
Action Environment
The action of (3-Phenylphenyl)methanamine hydrochloride might be influenced by environmental factors such as pH.
Propriétés
IUPAC Name |
(3-phenylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9H,10,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGFUBODWRKTQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590010 |
Source


|
| Record name | 1-([1,1'-Biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylphenyl)methanamine hydrochloride | |
CAS RN |
870837-46-0 |
Source


|
| Record name | [1,1′-Biphenyl]-3-methanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870837-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-([1,1'-Biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


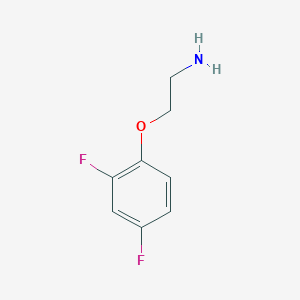

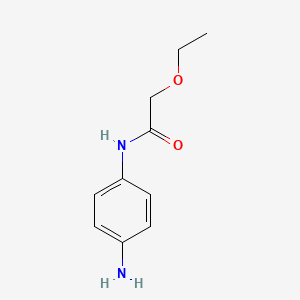
![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)
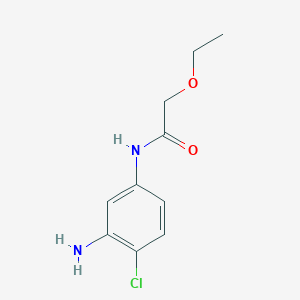

![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)


